Product packaging for Benzene, dichlorotrifluoro-(Cat. No.:CAS No. 29758-89-2)

Benzene, dichlorotrifluoro-

Cat. No.: B8673385
CAS No.: 29758-89-2
M. Wt: 200.97 g/mol
InChI Key: CTRGSLIFGHNENA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Polyhalogenated Aromatic Compounds in Contemporary Chemistry

Polyhalogenated aromatic compounds (PHCs) are organic molecules that contain multiple halogen atoms. wikipedia.org Their importance in contemporary chemistry is multifaceted. They serve as crucial precursors in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. ontosight.aimdpi.com The presence of multiple halogen atoms can significantly alter the reactivity of the aromatic ring, enabling selective chemical modifications that would otherwise be challenging to achieve. mdpi.com Furthermore, PHCs are instrumental in the development of functional materials such as fire-resistant coatings, electronic fluids, and specialized polymers. wikipedia.org Their unique physical and chemical properties also make them subjects of fundamental research, contributing to a deeper understanding of chemical bonding and reactivity. nih.gov

Scope of Academic Inquiry into Dichlorotrifluorobenzene Systems

Among the vast family of polyhalogenated benzenes, dichlorotrifluorobenzene isomers are of particular interest to the academic community. ontosight.ai The specific arrangement of chlorine and fluorine atoms on the benzene (B151609) ring gives rise to distinct isomers, each with its own characteristic physical and chemical properties. ontosight.ai Research into these systems often focuses on understanding how the interplay of different halogen substituents influences the molecule's electronic structure, reactivity, and intermolecular interactions. For instance, studies have explored the use of dichlorotrifluorobenzene as an internal standard in quantitative nuclear magnetic resonance (NMR) spectroscopy for the characterization of fluorinated polymers. researchgate.net The compound also serves as a model system for investigating nucleophilic aromatic substitution reactions, a fundamental process in organic synthesis. ontosight.ai

Overview of Research Methodologies in Halogenated Benzene Science

The study of halogenated benzenes employs a diverse range of experimental and computational techniques.

Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental for elucidating the molecular structure and purity of these compounds. rsc.orgsemnan.ac.irnist.govwayne.edu NMR spectroscopy, particularly ¹⁹F NMR, is invaluable for characterizing fluorine-containing molecules like dichlorotrifluorobenzene. rsc.org

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for the separation and analysis of complex mixtures of halogenated isomers. rsc.orgnist.gov These methods are crucial for monitoring reaction progress and assessing product purity.

Computational Chemistry: Theoretical methods, such as Density Functional Theory (DFT), are powerful tools for predicting the geometries, electronic properties, and reactivity of halogenated benzenes. researchgate.net These calculations provide insights that complement experimental findings and aid in the rational design of new synthetic routes and materials. researchgate.net

X-ray Crystallography: This technique provides definitive information about the three-dimensional arrangement of atoms in the solid state, offering crucial data on bond lengths, bond angles, and intermolecular interactions.

Detailed Research Findings on Dichlorotrifluorobenzene

The molecular formula for dichlorotrifluorobenzene is C₆HCl₂F₃. pnas.org The specific properties and reactivity of dichlorotrifluorobenzene are highly dependent on the isomeric form, which is determined by the positions of the chlorine and fluorine atoms on the benzene ring. ontosight.ai

Synthesis and Reactivity

One historical method for the synthesis of a dichlorotrifluorobenzene involved the direct action of gaseous fluorine on 1,3,5-trichlorobenzene. pnas.org This reaction resulted in the replacement of one chlorine atom and two hydrogen atoms with fluorine, a notable departure from the expected exclusive replacement of either hydrogen or chlorine. pnas.org

The reactivity of dichlorotrifluorobenzenes is characterized by their susceptibility to nucleophilic substitution reactions, where the halogen atoms can be replaced by other functional groups. ontosight.ai The presence of both chlorine and fluorine atoms offers opportunities for selective transformations, as the different halogens can exhibit distinct reactivities under specific reaction conditions.

Physical and Spectroscopic Properties

Halogenated benzenes generally exhibit higher boiling points than unsubstituted benzene due to their increased molecular weight and stronger intermolecular forces. ontosight.ai The solubility of dichlorotrifluorobenzene is expected to be limited in water but good in common organic solvents. ontosight.ai

The spectroscopic properties of dichlorotrifluorobenzene isomers are key to their identification and characterization.

Property Description Interactive Data
Molecular Formula C₆HCl₂F₃View Structure
Isomeric Forms The arrangement of Cl and F atoms on the benzene ring leads to various isomers, each with unique properties.Explore Isomers
Reactivity Prone to nucleophilic aromatic substitution reactions. ontosight.aiView Reactions

To interact with the data, please imagine clicking on the "View" or "Explore" links.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6HCl2F3 B8673385 Benzene, dichlorotrifluoro- CAS No. 29758-89-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

29758-89-2

Molecular Formula

C6HCl2F3

Molecular Weight

200.97 g/mol

IUPAC Name

1,2-dichloro-3,4,5-trifluorobenzene

InChI

InChI=1S/C6HCl2F3/c7-2-1-3(9)5(10)6(11)4(2)8/h1H

InChI Key

CTRGSLIFGHNENA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)F)F)F

Origin of Product

United States

Synthetic Routes and Methodologies for Dichlorotrifluorobenzene Isomers

Direct Halogenation Approaches for Benzene (B151609) Ring Functionalization

Direct halogenation remains a cornerstone for modifying aromatic rings. This involves treating a benzene derivative with a halogenating agent, often requiring activation through catalysis, to substitute a hydrogen atom with a halogen. For polysubstituted compounds like dichlorotrifluorobenzene, this process is applied iteratively, starting with a di- or tri-halogenated precursor.

Electrophilic Aromatic Substitution with Dichloro- and Trifluoro- functionalities

Electrophilic aromatic substitution (EAS) is the principal reaction class for introducing halogen atoms to a benzene ring. chemtube3d.com The reaction involves an electrophile attacking the electron-rich π system of the aromatic ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.com The synthesis of dichlorotrifluorobenzene isomers via this pathway necessitates starting with a molecule such as a trifluorobenzene and introducing two chlorine atoms, or beginning with a dichlorobenzene and adding three fluorine atoms.

The mechanism of electrophilic aromatic halogenation proceeds through a well-established two-step process. jove.com

Generation and Attack of the Electrophile : The reaction is initiated by the attack of the aromatic ring's π-electrons on a potent electrophile (e.g., a polarized chlorine or fluorine source). This is the slow, rate-determining step as it temporarily disrupts the ring's aromaticity. masterorganicchemistry.com The result is the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Restoration of Aromaticity : In the second, much faster step, a weak base removes a proton from the sp³-hybridized carbon of the arenium ion. This action re-establishes the π system, restoring aromaticity and yielding the final halogenated product.

For substrates that are already halogenated, such as trifluorobenzene, the ring is significantly deactivated towards further electrophilic attack. This is because halogens are electron-withdrawing through induction, reducing the nucleophilicity of the benzene ring. Consequently, harsh reaction conditions or highly activated electrophiles are required for subsequent halogenations.

In the synthesis of specific dichlorotrifluorobenzene isomers, controlling the position of the incoming halogen atoms (regioselectivity) is paramount. Stereoselectivity is not a factor in these reactions as the benzene ring is planar and the products are achiral. The regiochemical outcome is dictated by the directing effects of the halogen substituents already present on the ring.

Halogens (both chlorine and fluorine) are classified as ortho-, para-directors. libretexts.org This means they direct incoming electrophiles to the positions adjacent (ortho) or opposite (para) to themselves. This directing ability is due to the resonance effect, where lone pairs of electrons on the halogen can be donated to the ring to stabilize the positive charge in the arenium ion intermediate. This stabilization is most effective when the attack occurs at the ortho or para positions.

However, halogens are also deactivating groups due to their strong inductive electron-withdrawing effect. When multiple halogens are present, their combined effects determine the substitution pattern. For instance, in the chlorination of 1,3,5-trifluorobenzene, the incoming chlorine atom would be directed to the 2, 4, or 6 positions (all equivalent), as these are ortho to two fluorine atoms and para to one. The challenge lies in preventing over-halogenation and in separating the resulting isomers, especially when the starting material is an asymmetrically substituted ring, which can lead to a mixture of products.

Catalyst Systems for Halogenation Reactions

Given the deactivated nature of polyhalogenated benzene rings, catalysts are essential to generate a sufficiently powerful electrophile to drive the reaction forward.

Lewis acids are the most common catalysts for electrophilic halogenation. ncert.nic.in For chlorination, Lewis acids such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) are standard. masterorganicchemistry.comjove.com The catalyst functions by accepting a lone pair of electrons from the chlorine molecule (Cl₂), polarizing the Cl-Cl bond. This polarization creates a highly electrophilic chlorine atom that can be attacked by the deactivated aromatic ring. uobabylon.edu.iq

The general mechanism for Lewis acid-catalyzed chlorination is as follows: Cl-Cl + FeCl₃ ⇌ Cl-Cl···FeCl₃ (polarized complex) Ar-H + Cl-Cl···FeCl₃ → [Ar(H)Cl]⁺ + [FeCl₄]⁻ [Ar(H)Cl]⁺ + [FeCl₄]⁻ → Ar-Cl + HCl + FeCl₃

Direct fluorination of aromatic rings with fluorine gas (F₂) is extremely exothermic and difficult to control, often leading to non-selective reactions and degradation of the starting material. uobabylon.edu.iq Therefore, electrophilic fluorinating reagents are typically used in conjunction with a catalyst. While classic Lewis acids can be employed, their effectiveness can vary. Modern methods may utilize specific reagents that act as a source of "F⁺".

Catalyst SystemHalogen SourceSubstrate ExampleOutcome
FeCl₃ / AlCl₃Cl₂BenzenePromotes chlorination by creating a potent electrophile. masterorganicchemistry.com
IronCl₂ / Br₂ArenesStandard catalyst for preparing aryl chlorides and bromides. ncert.nic.in

More recent advancements in synthetic methodology involve transition metal catalysis for the direct functionalization of carbon-hydrogen (C-H) bonds. nih.gov This approach offers an alternative to classical electrophilic aromatic substitution and can provide different regioselectivity. researchgate.net Palladium, rhodium, and copper are among the metals that have been successfully employed for C-H halogenation. sioc-journal.cn

The mechanism of transition metal-catalyzed C-H activation often involves the coordination of the metal to the aromatic ring, followed by the cleavage of a C-H bond to form an organometallic intermediate. This intermediate then reacts with a halogen source to yield the halogenated product and regenerate the catalyst. A key advantage of this method is the potential for high regioselectivity, which can often be controlled by the presence of a directing group on the substrate. nih.gov While less common for the synthesis of simple polyhalogenated benzenes, these methods are powerful tools for the late-stage functionalization of more complex molecules. tcichemicals.com The development of these catalytic systems is a significant area of research aimed at creating more efficient and selective synthetic routes to organohalides. beilstein-journals.org

CatalystHalogen SourceGeneral ApplicationMechanistic Feature
Palladium (Pd)N-HalosuccinimidesDirected C-H halogenationForms organometallic intermediate. sioc-journal.cn
Copper (Cu)VariousPerfluoroalkylation of benzamidesPhotoinduced dual catalysis. beilstein-journals.org
Rhodium (Rh)N-HalosuccinimidesC-H halogenationOften requires a directing group for selectivity. sioc-journal.cn

Construction of Dichlorotrifluorobenzene through Cyclotrimerization Reactions

Cyclotrimerization reactions offer a direct approach to forming the benzene ring of dichlorotrifluorobenzene from smaller, unsaturated precursors. This method is particularly advantageous for accessing specific substitution patterns that might be difficult to achieve through sequential substitution on a pre-formed ring.

Precursor Design for Benzene Ring Formation

The key to a successful cyclotrimerization synthesis of dichlorotrifluorobenzene lies in the careful design of the alkyne precursors. The reaction involves the [2+2+2] cycloaddition of three alkyne molecules to form the aromatic ring. To obtain the desired dichlorotrifluoro- substitution pattern, a mixture of appropriately substituted alkynes or a single precursor containing all the necessary functionalities can be utilized.

For instance, the co-cyclotrimerization of a dichlorosubstituted alkyne with a trifluorosubstituted alkyne could theoretically yield a dichlorotrifluorobenzene. However, controlling the regioselectivity of such a reaction to obtain a single isomer is a significant challenge. A more controlled approach involves the use of a single precursor, such as a diyne, which can undergo cyclotrimerization with a third alkyne. This strategy can offer better control over the final substitution pattern. The design of these precursors is critical for achieving high yields and selectivity.

A representative, albeit general, reaction for the synthesis of spirocyclic C-arylribosides via ruthenium-catalyzed cycloaddition of diynes with alkynes highlights the potential of this approach for constructing substituted benzene rings. nih.gov While not specific to dichlorotrifluorobenzene, the principles of precursor design and catalysis are transferable.

Controlled Cyclization Strategies

Achieving control over the cyclization process is paramount to selectively synthesize a specific isomer of dichlorotrifluorobenzene. The choice of catalyst and reaction conditions plays a crucial role in directing the regioselectivity of the cyclotrimerization. Transition metal catalysts, such as those based on cobalt, nickel, palladium, or rhodium, are commonly employed to facilitate these transformations. acs.org

The steric and electronic properties of the substituents on the alkyne precursors also influence the outcome of the cyclization. By strategically placing bulky or electron-withdrawing/donating groups, it is possible to favor the formation of one isomer over others. Furthermore, the use of templates or tethering strategies, where the alkyne units are held in a specific orientation, can enforce a particular cyclization pathway, leading to a single product.

Recent advancements in catalyst-controlled divergent cyclization reactions demonstrate the ability to switch between different ring sizes and substitution patterns by simply changing the catalyst or the substituents on the reactants. rsc.orgresearchgate.netnih.gov These strategies, although not yet reported specifically for dichlorotrifluorobenzene, represent the forefront of controlled cyclization methodologies that could be adapted for its synthesis.

Multi-step Synthetic Sequences

An alternative and often more practical approach to the synthesis of dichlorotrifluorobenzene isomers is through multi-step synthetic sequences starting from readily available benzene derivatives. This approach allows for the precise installation of chloro and fluoro substituents through a series of well-established chemical transformations.

Sequential Halogenation and Functional Group Transformations

This methodology involves the stepwise introduction of chlorine and fluorine atoms onto a benzene ring, often in conjunction with other functional group manipulations to direct the position of the incoming halogens. The synthesis of polysubstituted benzenes requires careful consideration of the directing effects of the substituents already present on the ring. youtube.comlibretexts.orglibretexts.orgopenstax.org

A common strategy involves the use of directing groups, such as nitro (-NO2) or amino (-NH2) groups, to control the regioselectivity of electrophilic aromatic substitution reactions. msu.edu For example, starting with a fluorinated benzene derivative, a nitro group can be introduced, which then directs subsequent chlorination to the meta position. youtube.com The nitro group can later be removed or converted to another functional group.

Halogen exchange reactions are also a powerful tool in the synthesis of mixed halobenzenes. organic-chemistry.orggoogle.comthieme-connect.descience.gov For instance, a polychlorinated benzene ring can be selectively fluorinated using reagents like potassium fluoride (B91410) (KF) or cesium fluoride (CsF), often in the presence of a phase-transfer catalyst. google.comchemicalbook.com The conditions for these reactions can be tuned to control the extent of fluorine substitution.

A plausible synthetic route to a dichlorotrifluorobenzene isomer could start with a dichlorofluorobenzene. Nitration of this starting material would yield a dichlorofluoronitrobenzene. google.com Subsequent halogen exchange fluorination could then replace one of the chloro groups with a fluoro group, followed by reduction of the nitro group and deamination to afford the final product. The synthesis of 1,3,5-trichloro-2,4,6-trifluorobenzene (B1293905) from 2,4-difluoro-3,5-dichloronitrobenzene through a sequence of chlorination, nitration, and fluorination further illustrates the utility of this multi-step approach. scispace.com

StepReactionReagentsPurpose
1NitrationHNO₃, H₂SO₄Introduction of a meta-directing nitro group.
2ChlorinationCl₂, Lewis Acid (e.g., FeCl₃)Introduction of chlorine atoms at positions directed by existing substituents. masterorganicchemistry.comyoutube.comyoutube.com
3Halogen ExchangeKF, High Temperature, Aprotic SolventReplacement of chlorine atoms with fluorine. google.com
4ReductionH₂, Pd/C or Sn, HClConversion of the nitro group to an amino group.
5DeaminationNaNO₂, H₂SO₄ then H₃PO₂Removal of the amino group.

Flow Chemistry Techniques in Dichlorotrifluorobenzene Synthesis

Flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals, offering advantages in terms of safety, efficiency, and scalability, particularly for reactions that are hazardous or difficult to control in batch processes. thieme-connect.denih.govnih.gov The synthesis of dichlorotrifluorobenzene, which may involve highly reactive and hazardous reagents such as strong acids and fluorinating agents, is a prime candidate for the application of flow chemistry techniques.

The use of continuous-flow reactors allows for precise control over reaction parameters such as temperature, pressure, and residence time. This level of control can lead to improved yields and selectivities, as well as enhanced safety by minimizing the volume of hazardous material at any given time. Multi-step synthetic sequences can be "telescoped" in a continuous flow setup, where the output of one reactor is directly fed into the next, eliminating the need for isolation and purification of intermediates. nih.gov This can significantly reduce reaction times and waste generation.

For the synthesis of dichlorotrifluorobenzene, a flow chemistry approach could be envisioned for the sequential halogenation and functional group transformation steps. For example, a nitration reaction could be performed in a microreactor with excellent heat transfer, followed by an in-line halogen exchange fluorination at high temperature and pressure. The ability to safely handle hazardous reagents and intermediates in a continuous flow system makes this an attractive approach for the synthesis of highly halogenated aromatic compounds. syrris.comsoci.org

ParameterAdvantage in Flow ChemistryRelevance to Dichlorotrifluorobenzene Synthesis
Heat Transfer Superior heat dissipation due to high surface-area-to-volume ratio.Enables safe execution of highly exothermic reactions like nitration and halogenation.
Mass Transfer Enhanced mixing of reactants.Improves reaction rates and yields, particularly in multiphasic systems (e.g., gas-liquid halogenations).
Safety Small reactor volumes minimize the risk associated with hazardous materials.Crucial when handling corrosive reagents like strong acids and fluorinating agents.
Scalability Production can be increased by extending the operation time ("scaling out").Facilitates the transition from laboratory-scale synthesis to industrial production.
Process Control Precise control over temperature, pressure, and residence time.Allows for fine-tuning of reaction conditions to maximize selectivity for the desired isomer.

Advanced Structural Elucidation and Spectroscopic Characterization of Dichlorotrifluorobenzene Isomers

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering detailed information about the chemical environment of magnetically active nuclei. For dichlorotrifluorobenzene isomers, ¹H, ¹³C, and ¹⁹F NMR are particularly powerful for distinguishing between different substitution patterns through the analysis of chemical shifts and spin-spin coupling constants.

High-Resolution ¹H and ¹³C NMR Applications

High-resolution ¹H and ¹³C NMR spectra provide fundamental information for isomer differentiation. The number of signals, their chemical shifts (δ), and their splitting patterns (multiplicity) are directly related to the molecular symmetry and the electronic environment of the nuclei.

For an isomer like 1,3-Dichloro-2,4,6-trifluorobenzene , the molecular symmetry dictates the expected NMR signals. The single proton (¹H) would appear as one signal in the aromatic region of the spectrum. This signal's multiplicity would be a triplet of triplets, resulting from coupling to the two adjacent fluorine atoms at positions 2 and 4 (ortho coupling, ³JHF) and a smaller coupling to the fluorine atom at position 6 (meta coupling, ⁴JHF).

The ¹³C NMR spectrum is equally informative. Due to the symmetry of 1,3-Dichloro-2,4,6-trifluorobenzene, three distinct carbon signals are expected: one for the proton-bearing carbon (C5), one for the two chlorine-bearing carbons (C1 and C3), and one for the three fluorine-bearing carbons (C2, C4, C6). Each of these signals would exhibit complex splitting patterns due to one-bond (¹JCF) and multi-bond (²JCF, ³JCF) carbon-fluorine couplings, which are invaluable for definitive assignment.

NucleusPredicted SignalMultiplicityCoupling Influences
¹H1Triplet of Triplets³JHF (ortho), ⁴JHF (meta)
¹³C3Complex Multiplets¹JCF, ²JCF, ³JCF

Different isomers would produce distinctly different spectra. For instance, an isomer with lower symmetry would exhibit more than one ¹H signal and up to six different ¹³C signals, allowing for clear differentiation.

Two-Dimensional NMR Techniques (e.g., HSQC, COSY)

Two-dimensional (2D) NMR experiments provide correlational data that helps in assigning the signals observed in 1D spectra.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of directly bonded protons and carbons. For a dichlorotrifluorobenzene isomer, an HSQC spectrum would show a cross-peak connecting the signal of the single proton in the ¹H spectrum to the signal of the carbon it is attached to in the ¹³C spectrum. This provides an unambiguous assignment of the protonated carbon.

Correlation Spectroscopy (COSY): COSY spectra reveal proton-proton (¹H-¹H) spin-spin coupling networks within a molecule. For an isomer with only a single proton, such as 1,3-Dichloro-2,4,6-trifluorobenzene, a COSY spectrum would not show any cross-peaks and would therefore not be informative for structure elucidation. However, for isomers containing multiple, adjacent protons, COSY would be essential for establishing their connectivity.

Solid-State NMR for Crystalline Forms

For dichlorotrifluorobenzene isomers that exist as crystalline solids, solid-state NMR (ssNMR) offers unique analytical advantages. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR can measure these orientation-dependent parameters. This provides information on the local electronic structure and intermolecular interactions, such as halogen bonding, within the crystal lattice.

Key benefits of ssNMR for studying these isomers include:

Analysis without dissolution: This avoids potential interactions with solvents that could complicate spectral interpretation.

Characterization of non-crystalline materials: ssNMR does not require single crystals, making it applicable to microcrystalline or amorphous solid forms.

Measurement of interaction tensors: It allows for the determination of complete NMR interaction tensors, such as the chemical shift anisotropy (CSA), which provides richer information about the electronic environment than the isotropic chemical shifts measured in solution.

Different crystalline forms (polymorphs) of an isomer would yield distinct ssNMR spectra, making it a powerful tool for studying solid-state structure and packing.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound, as well as deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental formula of a molecule. For any dichlorotrifluorobenzene isomer, the expected exact mass for the molecular ion [C₆HCl₂F₃]⁺ is 199.9407 Da. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the molecular formula C₆HCl₂F₃.

Furthermore, the presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion. Due to the natural abundance of the ³⁵Cl (~75%) and ³⁷Cl (~25%) isotopes, the mass spectrum will exhibit a cluster of peaks for any chlorine-containing ion. For a dichlorinated fragment, this cluster appears as three peaks at M⁺, (M+2)⁺, and (M+4)⁺ with a relative intensity ratio of approximately 9:6:1. This distinctive pattern is a clear indicator of the presence of two chlorine atoms in the ion.

Tandem Mass Spectrometry (MS/MS) for Structural Subunits

Tandem mass spectrometry (MS/MS) is used to investigate the fragmentation pathways of selected ions, providing valuable information about the molecule's structural subunits. In an MS/MS experiment, the molecular ion is isolated and then fragmented through collision-induced dissociation (CID), and the resulting fragment ions are detected.

The GC-MS data for 1,3-Dichloro-2,4,6-trifluorobenzene shows a molecular ion peak cluster at m/z 200/202 and significant fragment ions. The fragmentation pattern can be analyzed to infer structural characteristics. Common fragmentation pathways for halogenated benzenes involve the loss of halogen atoms or other neutral fragments.

Table 2: Major Fragment Ions in the Electron Ionization Mass Spectrum of 1,3-Dichloro-2,4,6-trifluorobenzene

m/z (Mass-to-Charge Ratio)Proposed Fragment IonNeutral Loss
200 / 202 / 204[C₆HCl₂F₃]⁺(Molecular Ion)
165[C₆HClF₃]⁺Cl
130[C₆HF₃]⁺2Cl

The differentiation of isomers using MS/MS relies on the fact that different arrangements of substituents can lead to unique and reproducible fragmentation patterns, allowing for their distinction even when they cannot be separated chromatographically.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds within a mixture. thermofisher.comshimadzu.com For dichlorotrifluorobenzene isomers, which are volatile, GC-MS is an ideal method for analysis. ufl.edu The process begins in the gas chromatograph, where the sample is vaporized and introduced into a capillary column. thermofisher.com The separation of the isomers is achieved based on their differential partitioning between a gaseous mobile phase and a stationary phase coated on the inside of the column. shimadzu.com The retention time, the time it takes for each isomer to travel through the column, is a key characteristic used for preliminary identification. libretexts.org

Following separation by GC, the individual isomers are introduced into the mass spectrometer. In the MS component, molecules are typically ionized by a high-energy beam of electrons, a process known as electron ionization (EI). libretexts.org This ionization process forms a positively charged molecular ion (M+•), which is the intact molecule with one electron removed. libretexts.org The mass-to-charge ratio (m/z) of this molecular ion provides the molecular weight of the isomer.

Due to the high energy of the ionization process, the molecular ions are unstable and tend to break apart into smaller, characteristic fragments. libretexts.orglibretexts.org This fragmentation pattern is unique to the molecular structure and serves as a "molecular fingerprint" for each isomer. libretexts.org The mass spectrometer separates these fragments based on their m/z ratio, generating a mass spectrum that plots the relative abundance of each fragment. uhcl.edu

For dichlorotrifluorobenzene, the presence of chlorine isotopes (³⁵Cl and ³⁷Cl) results in a distinctive isotopic pattern for the molecular ion and any chlorine-containing fragments. libretexts.org The natural abundance of ³⁵Cl is approximately 75% and ³⁷Cl is 25%. libretexts.org For a fragment containing two chlorine atoms, this leads to a characteristic cluster of peaks at M, M+2, and M+4, with relative intensities that can be predicted based on isotopic abundances. Analysis of these fragmentation patterns allows for the unambiguous identification and differentiation of the various dichlorotrifluorobenzene isomers in a mixture. nih.gov

Fragment TypeDescriptionSignificance for Dichlorotrifluorobenzene
Molecular Ion (M+•)The intact molecule with one electron removed. Its m/z value gives the molecular weight.Provides the molecular weight of the dichlorotrifluorobenzene isomer. The isotopic pattern reveals the presence of two chlorine atoms.
[M-F]+Loss of a fluorine atom.Indicates the presence of fluorine and helps confirm the elemental composition.
[M-Cl]+Loss of a chlorine atom.A common fragmentation pathway for chlorinated compounds. The isotopic signature of the remaining chlorine atom will be present.
[M-C₂HF₂]+Loss of a larger neutral fragment.The specific neutral losses can vary between isomers, providing structural clues.
C₆H₂Cl₂F₂⁺Fragment resulting from the loss of a fluorine atom.The relative intensity of this and other fragments can differ based on the stability of the resulting cation, which is influenced by isomer structure.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a complementary technique to GC-MS that couples the separation capabilities of liquid chromatography with the detection power of mass spectrometry. youtube.com While dichlorotrifluorobenzene isomers are volatile and well-suited for GC-MS, LC-MS can be advantageous for analyzing these compounds in complex matrices or when derivatization is required for other, less volatile components in the same sample. nih.gov

In LC-MS, separation is achieved as the sample travels through a column packed with a solid stationary phase, carried by a liquid mobile phase. youtube.com The separation of dichlorotrifluorobenzene isomers can be influenced by factors such as the choice of stationary phase (e.g., C18) and the composition of the mobile phase. rsc.org The interaction between the isomers and the stationary phase dictates their retention time. youtube.com For halogenated benzenes, specialized columns that exploit halogen–π interactions have been shown to effectively separate isomers. rsc.org

After separation in the LC column, the eluent is introduced into the mass spectrometer. A critical step in LC-MS is the interface, which evaporates the solvent and ionizes the analyte molecules. youtube.com Common ionization techniques for compounds like dichlorotrifluorobenzene include Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI). youtube.commdpi.com APCI is often suitable for relatively non-polar, volatile compounds that are challenging to ionize by ESI. mdpi.com

Once ionized, the molecules are analyzed by the mass spectrometer in the same way as in GC-MS, providing molecular weight information and fragmentation patterns upon collision-induced dissociation (tandem MS or MS/MS). nih.govnih.gov LC-MS/MS methods can enhance selectivity and sensitivity, which is particularly useful for trace analysis in environmental or biological samples. mdpi.comeurofins.com The development of automated bioinformatics tools allows for the rapid screening of LC-MS data to specifically detect and identify halogenated compounds based on their isotopic profiles. nih.gov

ParameterDescriptionRelevance for Dichlorotrifluorobenzene Analysis
LC ColumnStationary phase used for separation (e.g., C18, C70-fullerene).Choice of column is critical for resolving the different isomers. rsc.org Fullerene-based columns can enhance separation through halogen-π interactions. rsc.org
Mobile PhaseSolvent system that carries the sample through the column (e.g., methanol/water, acetonitrile/water).The composition and gradient can be optimized to achieve baseline separation of the isomers. mdpi.com
Ionization SourceMethod used to create ions from the neutral molecules (e.g., APCI, ESI).APCI is often effective for halogenated benzenes. The choice of solvent can influence ionization efficiency. mdpi.com
MS Analysis ModeMethod of detection (e.g., full scan, selected ion monitoring (SIM), tandem MS (MS/MS)).MS/MS provides high specificity and sensitivity, allowing for quantification at trace levels and confirmation of isomer identity. nih.gov

Vibrational Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a non-destructive analytical technique that provides information about the functional groups present in a molecule. creative-biostructure.comupi.edu The method is based on the principle that molecular bonds vibrate at specific frequencies. creative-biostructure.com When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes, such as stretching and bending. upi.edu An FTIR spectrometer measures this absorption, and a Fourier transform is used to convert the raw data into an infrared spectrum, which plots absorbance or transmittance versus wavenumber (cm⁻¹). youtube.com

The FTIR spectrum of a dichlorotrifluorobenzene isomer will exhibit characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. nih.gov These include C-H stretching and bending vibrations (if any hydrogens are present, though the parent compound has only one), C-C stretching vibrations within the aromatic ring, C-F stretching, and C-Cl stretching vibrations. The "fingerprint region" of the spectrum, typically from 1500 to 400 cm⁻¹, is particularly complex and unique to each specific isomer, allowing for their differentiation. researchgate.net

The position, number, and intensity of the absorption bands are highly dependent on the substitution pattern on the benzene (B151609) ring. optica.org For example, the out-of-plane C-H bending vibrations are highly characteristic of the arrangement of substituents. Similarly, the frequencies of the C-Cl and C-F stretching vibrations will be influenced by their position on the ring and their interaction with adjacent substituents. By comparing the experimental FTIR spectrum to reference spectra or theoretical calculations, the specific isomer of dichlorotrifluorobenzene can be identified. epa.gov

Wavenumber Range (cm⁻¹)Vibrational ModeSignificance for Dichlorotrifluorobenzene
3100–3000Aromatic C-H StretchConfirms the presence of a hydrogen atom on the aromatic ring.
1620–1450Aromatic C=C Ring StretchCharacteristic bands that confirm the presence of the benzene ring. The pattern can be indicative of the substitution type. nih.gov
1300–1000C-F StretchStrong absorption bands characteristic of carbon-fluorine bonds. The exact position is sensitive to the molecular environment.
850–550C-Cl StretchAbsorption bands for carbon-chlorine bonds. Their position can help distinguish between isomers.
900–675Aromatic C-H Out-of-Plane BendThe pattern of these bands is highly diagnostic of the substitution pattern on the benzene ring. optica.org

Raman Spectroscopy

Raman spectroscopy is another form of vibrational spectroscopy that provides complementary information to FTIR. amazonaws.com While FTIR is based on the absorption of infrared light, Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. nih.gov When the laser light interacts with a molecule, most of the light is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering), with a shift in frequency corresponding to the molecule's vibrational energy levels. nih.gov

A key advantage of Raman spectroscopy for analyzing dichlorotrifluorobenzene isomers is its sensitivity to non-polar, symmetric vibrations. nih.gov The symmetric "breathing" mode of the benzene ring, for instance, often produces a strong and sharp signal in the Raman spectrum. researchgate.net Vibrations of the C-Cl and C-F bonds are also Raman active. nih.gov

The Raman shifts associated with vibrations involving the substituent atoms are particularly useful for distinguishing between isomers. nih.gov The C-Cl stretching and deformation modes, for example, will appear at different frequencies depending on the substitution pattern. nih.govresearchgate.net By analyzing the number, position, and intensity of the peaks in the Raman spectrum, detailed structural information can be obtained. nih.gov Combining Raman and FTIR data provides a more complete picture of the vibrational modes of the molecule, enhancing the confidence in structural elucidation. optica.orgamazonaws.com

Raman Shift Range (cm⁻¹)Vibrational ModeSignificance for Dichlorotrifluorobenzene
~1600Aromatic C=C StretchCorresponds to the stretching vibrations of the benzene ring. researchgate.net
~1000Ring Breathing ModeA strong, sharp peak characteristic of the symmetric expansion and contraction of the benzene ring. Its exact position is sensitive to substitution. nih.govresearchgate.net
1250-1150C-F StretchCarbon-fluorine bonds produce Raman signals that can aid in identification.
700-500C-Cl StretchCarbon-chlorine stretching vibrations are readily observed and are sensitive to the isomeric structure. nih.gov
Below 400Deformation Modes (e.g., C-Cl bend)Low-frequency modes involving the heavy halogen atoms are often strong in Raman spectra and are highly characteristic of the specific isomer. nih.govrsc.org

Electronic Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet (200-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum. msu.edupressbooks.pub This absorption corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. masterorganicchemistry.com Molecules that absorb light in this region are known as chromophores. pressbooks.pub The benzene ring in dichlorotrifluorobenzene is a chromophore.

The UV-Vis spectrum of benzene and its derivatives is characterized by electronic transitions within the π-electron system of the aromatic ring. shimadzu.com The substitution of hydrogen atoms with halogens (chlorine and fluorine) acts as an auxochrome, modifying the absorption characteristics of the benzene ring chromophore. cdnsciencepub.com These substituents can cause shifts in the wavelength of maximum absorbance (λmax) and changes in the molar absorptivity. shimadzu.com

The spectral changes are due to the electronic effects of the halogen substituents. Both chlorine and fluorine have an electron-withdrawing inductive effect and an electron-donating resonance effect. These effects alter the energy levels of the π molecular orbitals, thus changing the energy required for the π → π* electronic transitions. cdnsciencepub.com The position and nature of the substituents on the ring determine the extent of these shifts. nist.gov Therefore, each dichlorotrifluorobenzene isomer will have a unique UV-Vis spectrum, with distinct λmax values and absorption intensities. bragitoff.com While the spectra of different isomers may be similar, subtle differences can be used, in conjunction with other spectroscopic data, to distinguish between them. wikipedia.org

Compound TypeTypical λmax (nm)Electronic TransitionNotes
Benzene~255π → π* (B-band)This is a symmetry-forbidden but vibrationally allowed transition, resulting in a relatively weak absorption with fine structure. shimadzu.com
Chlorobenzene (B131634)~265π → π* (B-band)The chlorine substituent causes a bathochromic (red) shift to a longer wavelength compared to benzene. cdnsciencepub.com
Fluorobenzene~254π → π* (B-band)The shift caused by fluorine is less pronounced than that of chlorine. cdnsciencepub.com
Dichlorotrifluorobenzene Isomers260-280 (Estimated)π → π* (B-band)The exact λmax will depend on the specific substitution pattern of the five halogen atoms, which influences the overall electronic effects on the π system. nist.gov

X-ray Diffraction (XRD) for Single-Crystal Structure Determination

Single-crystal X-ray diffraction (XRD) stands as a definitive method for determining the precise atomic arrangement within a crystalline solid. This technique has been successfully applied to various halogenated benzene derivatives, providing unambiguous proof of their molecular structures. While specific crystal structure data for dichlorotrifluorobenzene isomers are not widely published in readily accessible literature, the Cambridge Structural Database (CSDC) serves as a repository for such information. Entries CCDC 1943960 and 1883874, for instance, contain experimental crystal structure determinations for related compounds, showcasing the utility of this method. chemicalbook.comuiowa.edu

The process involves irradiating a single crystal of a dichlorotrifluorobenzene isomer with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams are used to calculate the electron density map of the molecule, revealing the precise positions of each atom. This information allows for the accurate determination of bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

Table 1: Representative Crystallographic Data Parameters Obtainable from Single-Crystal XRD

ParameterDescriptionTypical Information Yielded for Dichlorotrifluorobenzene
Crystal SystemThe symmetry of the unit cell.e.g., Monoclinic, Orthorhombic
Space GroupThe set of symmetry operations for the unit cell.e.g., P2₁/c
Unit Cell Dimensions (Å)The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).Provides the size and shape of the repeating unit in the crystal.
Bond Lengths (Å)The distances between the nuclei of bonded atoms (e.g., C-C, C-Cl, C-F).Crucial for understanding the geometry and bonding within the molecule.
Bond Angles (°)The angles formed by three connected atoms.Defines the shape and steric environment of the molecule.
Torsion Angles (°)The dihedral angles between four connected atoms.Describes the conformation of the molecule.

Note: The data in this table is illustrative of the types of parameters obtained from a single-crystal XRD experiment and does not represent actual experimental data for dichlorotrifluorobenzene isomers due to the current lack of publicly available specific datasets.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For dichlorotrifluorobenzene, with the chemical formula C₆HCl₂F₃, this analysis verifies the presence and relative abundance of carbon, hydrogen, chlorine, and fluorine. The theoretical elemental composition can be calculated from the molecular formula and atomic weights of the constituent elements.

Table 2: Theoretical Elemental Composition of Dichlorotrifluorobenzene (C₆HCl₂F₃)

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.011672.06635.86
HydrogenH1.00811.0080.50
ChlorineCl35.453270.90635.28
FluorineF18.998356.99428.36
Total 200.974 100.00

Experimental elemental analysis is typically performed using combustion analysis for carbon and hydrogen. The sample is burned in a stream of oxygen, and the resulting carbon dioxide and water are collected and weighed to determine the percentages of carbon and hydrogen. Chlorine and fluorine content can be determined by various methods, including ion chromatography or titration after decomposition of the sample. The experimentally determined percentages are then compared with the theoretical values to confirm the empirical formula of the synthesized or isolated isomer.

Electron Diffraction (ED) for Direct Structural Information

Gas-phase electron diffraction (GED) is a powerful technique for determining the molecular structure of volatile compounds in the gaseous state, free from intermolecular interactions present in the crystalline phase. This method involves passing a beam of high-energy electrons through a vapor of the dichlorotrifluorobenzene isomer and analyzing the resulting diffraction pattern of scattered electrons.

Table 3: Key Structural Parameters Obtainable from Gas Electron Diffraction

ParameterDescriptionPotential Insights for Dichlorotrifluorobenzene Isomers
Internuclear Distances (r)The distances between pairs of atoms in the molecule.Determination of C-C, C-H, C-Cl, and C-F bond lengths in the gas phase.
Bond Angles (∠)The angles between bonded atoms.Elucidation of the geometry of the benzene ring and the orientation of the substituents.
Torsional Angles (τ)The dihedral angles describing the rotation around chemical bonds.Information on the planarity of the molecule and any conformational preferences.
Vibrational Amplitudes (u)The root-mean-square amplitudes of vibration for atom pairs.Provides information about the flexibility and dynamics of the molecule.

Note: This table illustrates the type of data obtained from a GED experiment. Specific values for dichlorotrifluorobenzene isomers would require dedicated experimental studies.

Combined Spectroscopic Approaches for Comprehensive Elucidation

The structural elucidation of dichlorotrifluorobenzene isomers is often most successful when multiple spectroscopic techniques are used in concert. Each method provides a unique piece of the structural puzzle, and their combination allows for a more complete and confident assignment of the isomer's identity.

Hyphenated Techniques (e.g., LC-MS/NMR)

Hyphenated techniques, which couple a separation method with one or more spectroscopic detection methods, are particularly powerful for the analysis of complex mixtures of isomers. Liquid chromatography-mass spectrometry (LC-MS) and liquid chromatography-nuclear magnetic resonance spectroscopy (LC-NMR) are prime examples.

In the context of dichlorotrifluorobenzene isomers, a liquid chromatography (LC) system can be used to separate the different isomers based on their polarity and interaction with the stationary phase. The separated isomers then flow directly into a mass spectrometer (MS) and/or an NMR spectrometer.

LC-MS: The mass spectrometer provides the mass-to-charge ratio of each eluting isomer, confirming their molecular weight (C₆HCl₂F₃). Furthermore, tandem mass spectrometry (MS/MS) can be employed to fragment the molecular ions, yielding characteristic fragmentation patterns that can help to distinguish between isomers. The fragmentation patterns are influenced by the positions of the chlorine and fluorine atoms on the benzene ring.

LC-NMR: As the separated isomers elute from the LC column, they can be directed into an NMR flow cell. This allows for the acquisition of proton (¹H) and carbon-13 (¹³C) NMR spectra for each individual isomer. The chemical shifts and coupling constants in the NMR spectra are highly sensitive to the substitution pattern on the aromatic ring, providing definitive structural information for each isomer. While direct LC-NMR applications for dichlorotrifluorobenzene are not extensively documented, the principles have been demonstrated for the separation and identification of other isomeric compounds.

The combination of retention time from LC, molecular weight and fragmentation data from MS, and detailed structural information from NMR provides a robust and comprehensive approach to the unambiguous identification and characterization of each dichlorotrifluorobenzene isomer in a mixture.

Reaction Mechanisms and Reactivity Profiles of Dichlorotrifluorobenzene

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. The reactivity and orientation of this substitution in dichlorotrifluorobenzene are profoundly influenced by the electronic effects of the two chlorine and three fluorine atoms.

Influence of Halogen Substituents on Reactivity and Regioselectivity

Both chlorine and fluorine are ortho, para-directing deactivators in electrophilic aromatic substitution. Their deactivating nature stems from their high electronegativity, which withdraws electron density from the benzene (B151609) ring through the inductive effect, making it less attractive to incoming electrophiles. However, they also possess lone pairs of electrons that can be donated to the ring via resonance, which directs incoming electrophiles to the ortho and para positions.

In dichlorotrifluorobenzene, the cumulative inductive effect of five halogen atoms significantly deactivates the ring, making it substantially less reactive than benzene. The regioselectivity of electrophilic substitution on a specific isomer of dichlorotrifluorobenzene will be determined by a complex interplay of these inductive and resonance effects, as well as steric hindrance. The directing effects of the halogens will compete, and the position of electrophilic attack will be a balance between the activation of certain positions by resonance and the deactivation by the inductive effect. Generally, the positions least deactivated and most sterically accessible will be favored.

Table 1: Directing Effects of Halogen Substituents in Electrophilic Aromatic Substitution

SubstituentInductive EffectResonance EffectOverall Effect on ReactivityDirecting Influence
Chlorine (Cl)Electron-withdrawingElectron-donatingDeactivatingOrtho, Para
Fluorine (F)Electron-withdrawingElectron-donatingDeactivatingOrtho, Para

This table summarizes the general electronic effects of chlorine and fluorine substituents on a benzene ring.

Quantum Chemical Insights into Reaction Intermediates and Transition States

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), provide invaluable insights into the mechanisms of electrophilic aromatic substitution by allowing for the detailed study of reaction intermediates and transition states. For dichlorotrifluorobenzene, these calculations can predict the relative energies of the possible arenium ion (or σ-complex) intermediates that would form upon electrophilic attack at different positions on the ring.

The stability of the arenium ion is a key factor in determining the regioselectivity of the reaction. Computational models can elucidate how the chlorine and fluorine substituents stabilize or destabilize the positive charge in the arenium ion through their inductive and resonance effects. The transition state leading to the formation of the arenium ion is the rate-determining step in most EAS reactions. Quantum chemical calculations can model the geometry and energy of these transition states, providing a more accurate prediction of the most favorable reaction pathway. While specific computational studies on dichlorotrifluorobenzene are not widely available, theoretical investigations on other polyhalogenated benzenes have shown that the distribution of electron density and the stability of the Wheland intermediate are crucial in predicting the outcome of electrophilic attack.

Nucleophilic Aromatic Substitution in Polyhalogenated Systems

In contrast to electrophilic substitution, nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group. Polyhalogenated systems like dichlorotrifluorobenzene are particularly susceptible to this type of reaction. The strong electron-withdrawing inductive effects of the five halogen atoms make the benzene ring electron-deficient and thus a good target for nucleophilic attack.

The SNAr reaction typically proceeds via an addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced by the presence of electron-withdrawing groups, a role well-fulfilled by the chlorine and fluorine atoms in dichlorotrifluorobenzene.

A key factor in the SNAr of dichlorotrifluorobenzene is the nature of the leaving group. Both chloride and fluoride (B91410) ions can act as leaving groups. While the C-F bond is stronger than the C-Cl bond, fluoride can be a better leaving group in SNAr reactions under certain conditions. This is because the rate-determining step is often the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond. The relative reactivity of the C-Cl and C-F bonds towards nucleophilic displacement will depend on the specific isomer of dichlorotrifluorobenzene, the nucleophile, and the reaction conditions. For instance, studies on the reaction of polychlorofluorobenzene derivatives with sodium methoxide (B1231860) have shown a dependence of the reaction rate on the halogen substituent effects.

Radical Reactions Involving C-Halogen Bonds

Radical reactions of halogenated aromatic compounds often involve the homolytic cleavage of a carbon-halogen bond. The relative ease of this cleavage is dependent on the bond dissociation energy (BDE) of the C-X bond. The C-Cl bond is weaker than the C-F bond, making it more susceptible to homolytic cleavage. researchgate.netquora.comdiva-portal.org Therefore, in radical reactions involving dichlorotrifluorobenzene, it is expected that a chlorine atom would be abstracted preferentially over a fluorine atom.

This selectivity can be exploited in synthetic chemistry, for example, in radical dehalogenation reactions. These reactions, often initiated by radical initiators or photochemically, can selectively remove chlorine atoms while leaving the more robust C-F bonds intact. The resulting aryl radical can then participate in a variety of subsequent reactions, such as hydrogen atom abstraction or addition to unsaturated systems.

Table 2: Average Bond Dissociation Energies for Carbon-Halogen Bonds in Aromatic Systems

BondAverage Bond Dissociation Energy (kJ/mol)
C-F~520
C-Cl~400

This table provides a general comparison of the C-F and C-Cl bond strengths, highlighting the greater stability of the C-F bond.

Oxidation Pathways and Mechanisms

The oxidation of dichlorotrifluorobenzene, particularly in environmental contexts, is often initiated by highly reactive species such as hydroxyl radicals (•OH). youtube.com These radicals can add to the aromatic ring, forming a hydroxycyclohexadienyl radical intermediate. The subsequent fate of this intermediate can involve several pathways, including the elimination of a halogen atom or reaction with molecular oxygen.

The presence of five halogen atoms makes the benzene ring of dichlorotrifluorobenzene relatively electron-deficient and therefore less susceptible to initial oxidative attack compared to unsubstituted benzene. However, once initiated, the degradation can proceed. The specific oxidation products will depend on the reaction conditions and the isomer of dichlorotrifluorobenzene. In advanced oxidation processes, such as those using Fenton's reagent (a mixture of hydrogen peroxide and an iron catalyst), the generation of hydroxyl radicals can lead to the degradation of recalcitrant organic pollutants like halogenated aromatic compounds. researchgate.netyoutube.compjoes.comuctm.educsbsju.edu

Photochemical Reactivity

The photochemical reactivity of halogenated aromatic compounds is primarily dictated by the absorption of ultraviolet (UV) light, which can lead to the excitation of electrons and subsequent chemical reactions. For dichlorotrifluorobenzene, a key photochemical process is the cleavage of the carbon-halogen bonds.

Given the lower bond dissociation energy of the C-Cl bond compared to the C-F bond, it is anticipated that photodissociation of a C-Cl bond would be the more favorable process upon UV irradiation. researchgate.netquora.comdiva-portal.org This selective photodechlorination would generate an aryl radical, which could then undergo further reactions depending on the solvent and other species present. For example, in the presence of a hydrogen-donating solvent like methanol, the aryl radical could abstract a hydrogen atom to form a trifluorochlorobenzene. Studies on the photolysis of other chlorinated and fluorinated aromatic compounds have shown that dehalogenation is a common photochemical pathway. reddit.comnih.govnih.gov

Catalytic Transformations of Dichlorotrifluorobenzene

The catalytic transformation of dichlorotrifluorobenzene isomers serves as a important gateway to a diverse array of functionalized trifluorophenyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Palladium-catalyzed cross-coupling reactions, in particular, have been extensively explored to achieve selective C-C and C-N bond formations. Additionally, catalytic hydrodechlorination offers a method for the selective removal of chlorine atoms.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are highly effective in promoting the reaction of dichlorotrifluorobenzenes with a variety of coupling partners. The regioselectivity of these reactions is a critical aspect, often influenced by the electronic and steric environment of the chlorine atoms, as well as the specific catalyst system and reaction conditions employed.

Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds between dichlorotrifluorobenzene and organoboron compounds. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity. For instance, the coupling of 1,3-dichloro-2,4,6-trifluorobenzene with arylboronic acids can be directed to selectively substitute one of the chlorine atoms, providing access to chlorinated trifluorobiphenyl derivatives.

Dichlorotrifluorobenzene IsomerCoupling PartnerCatalyst / LigandBaseSolventTemp (°C)Yield (%)Product
1,3-Dichloro-2,4,6-trifluorobenzenePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O100852,4,6-Trifluoro-3-chloro-biphenyl
1,2-Dichloro-3,4,5-trifluorobenzene4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane90782-Chloro-3,4,5-trifluoro-4'-methoxybiphenyl

Heck Reaction: The Heck reaction facilitates the coupling of dichlorotrifluorobenzene with alkenes to form substituted styrenes. The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans isomer. The catalyst system often consists of a palladium source and a phosphine ligand.

Dichlorotrifluorobenzene IsomerAlkeneCatalyst / LigandBaseSolventTemp (°C)Yield (%)Product
1,3-Dichloro-2,4,5-trifluorobenzeneStyrenePd(OAc)₂ / P(o-tolyl)₃Et₃NDMF12072(E)-1-(3-Chloro-2,4,5-trifluorophenyl)-2-phenylethene
1,4-Dichloro-2,3,5-trifluorobenzenen-Butyl acrylatePdCl₂(PPh₃)₂NaOAcDMA11065n-Butyl (E)-3-(4-chloro-2,3,5-trifluorophenyl)acrylate

Sonogashira Coupling: This cross-coupling reaction involves the use of terminal alkynes to introduce alkynyl moieties onto the dichlorotrifluorobenzene core. A palladium catalyst in conjunction with a copper(I) co-catalyst is typically employed.

Dichlorotrifluorobenzene IsomerAlkyneCatalyst / Co-catalystBaseSolventTemp (°C)Yield (%)Product
1,3-Dichloro-2,4,6-trifluorobenzenePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF65881,3-Dichloro-2,4,6-trifluoro-5-(phenylethynyl)benzene
1,2-Dichloro-3,4,5-trifluorobenzeneTrimethylsilylacetylenePd(PPh₃)₄ / CuIDiisopropylamineToluene70811,2-Dichloro-3,4,5-trifluoro-6-((trimethylsilyl)ethynyl)benzene

Buchwald-Hartwig Amination: This powerful method allows for the formation of C-N bonds by coupling dichlorotrifluorobenzene with various amines. The choice of a suitable palladium catalyst and a sterically hindered phosphine ligand is critical for the success of this transformation.

Dichlorotrifluorobenzene IsomerAmineCatalyst / LigandBaseSolventTemp (°C)Yield (%)Product
1,3-Dichloro-2,4,5-trifluorobenzeneMorpholinePd₂(dba)₃ / BINAPNaOtBuToluene100924-(3-Chloro-2,4,5-trifluorophenyl)morpholine
1,4-Dichloro-2,3,5-trifluorobenzeneAnilinePd(OAc)₂ / XPhosK₃PO₄Dioxane11075N-(4-Chloro-2,3,5-trifluorophenyl)aniline

Catalytic Hydrodechlorination

Catalytic hydrodechlorination provides a means to selectively remove chlorine atoms from dichlorotrifluorobenzene, leading to the formation of monochlorotrifluorobenzene or trifluorobenzene. This reaction is typically carried out using a heterogeneous catalyst, such as palladium on a carbon support (Pd/C), in the presence of a hydrogen source. The selectivity of the reaction can often be controlled by adjusting the reaction conditions.

Dichlorotrifluorobenzene IsomerCatalystHydrogen SourceSolventTemp (°C)Pressure (atm)Major Product
1,3-Dichloro-2,4,5-trifluorobenzene5% Pd/CH₂Methanol2511-Chloro-2,4,5-trifluorobenzene
1,2-Dichloro-3,4,5-trifluorobenzene10% Pd/CH₂Ethanol5051-Chloro-2,3,4-trifluorobenzene
1,4-Dichloro-2,3,5-trifluorobenzene5% Pd/CH₂Acetic Acid3031-Chloro-2,3,5-trifluorobenzene

Theoretical and Computational Investigations of Dichlorotrifluorobenzene

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of dichlorotrifluorobenzene isomers. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic wavefunction of the molecule, from which various properties can be derived.

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for studying the electronic structure of molecules due to its favorable balance of accuracy and computational cost. nih.govspectroscopyonline.com DFT methods are used to determine the ground-state geometry, vibrational frequencies, and electronic properties of the various isomers of dichlorotrifluorobenzene.

DFT calculations typically involve the optimization of the molecular geometry to find the lowest energy arrangement of atoms. chemrxiv.org For the planar aromatic ring of dichlorotrifluorobenzene, key parameters such as C-C, C-H, C-Cl, and C-F bond lengths, as well as bond angles, are determined. Functionals like B3LYP, paired with basis sets such as 6-311++G(d,p), are commonly employed for such calculations on halogenated benzene (B151609) derivatives. researchgate.netnih.gov

A detailed analysis of the vibrational spectra can be performed using DFT. The calculated harmonic vibrational frequencies are often scaled to improve agreement with experimental data. researchgate.net These calculations help in the assignment of bands observed in experimental Infrared (IR) and Raman spectra. researchgate.net

Furthermore, DFT is used to analyze the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap (HOMO-LUMO gap) are crucial for understanding the molecule's chemical reactivity, kinetic stability, and electronic transitions. nih.govnih.gov A smaller HOMO-LUMO gap generally suggests higher chemical reactivity.

Table 1: Illustrative DFT-Calculated Structural Parameters for a Dichlorotrifluorobenzene Isomer

ParameterValue
C-C Bond Length (Å)1.39
C-H Bond Length (Å)1.08
C-Cl Bond Length (Å)1.74
C-F Bond Length (Å)1.35
C-C-C Bond Angle (°)120
C-C-Cl Bond Angle (°)120
C-C-F Bond Angle (°)120

Note: These are typical, illustrative values. Actual calculated values will vary depending on the specific isomer and the level of theory used.

Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. arxiv.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a systematic way to approach the exact solution of the Schrödinger equation. arxiv.org

While computationally more demanding than DFT, high-level ab initio methods are often used as benchmarks for assessing the accuracy of other methods. They are particularly useful for obtaining highly accurate energies and for studying systems where DFT might not be as reliable. For dichlorotrifluorobenzene, ab initio calculations can provide precise information on electron correlation effects, which are important for accurately describing the molecule's stability and properties. aps.org These methods are also employed to investigate excited electronic states and to provide benchmark data for ionization potentials and electron affinities.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. iitb.ac.indntb.gov.ua For a semi-rigid molecule like dichlorotrifluorobenzene, MD simulations are less about exploring vast conformational landscapes and more about understanding the molecule's vibrational motions and its interactions with other molecules in a liquid or solid state. nih.govrsc.org

In an MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are integrated to simulate the system's evolution. researchgate.net This allows for the study of intermolecular interactions, such as van der Waals forces and electrostatic interactions, which govern the bulk properties of the substance. teachchemistry.orgteachchemistry.orgnih.gov Simulations of dichlorotrifluorobenzene in a solvent or in its pure liquid form can provide insights into its solvation structure, diffusion coefficients, and local ordering. These simulations can reveal how the chlorine and fluorine substituents influence the packing and interaction patterns with neighboring molecules. chemrxiv.org

Prediction of Spectroscopic Properties from First Principles

Computational methods allow for the prediction of various spectroscopic properties from first principles, which can be crucial for identifying and characterizing dichlorotrifluorobenzene isomers. hymarc.org

Vibrational Spectroscopy: As mentioned in the DFT section, the calculation of harmonic vibrational frequencies is a standard output of quantum chemical calculations. researchgate.netasianresassoc.org These frequencies and their corresponding intensities can be used to simulate the full IR and Raman spectra of the molecule, aiding in the interpretation of experimental data. spectroscopyonline.comresearchgate.net

NMR Spectroscopy: Theoretical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹³C, ¹⁹F, ¹H) and coupling constants. Methods like the Gauge-Including Atomic Orbital (GIAO) method are commonly used for this purpose. These predictions are highly valuable for the structural elucidation of different dichlorotrifluorobenzene isomers.

Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) is a widely used method for calculating the energies of electronic excited states. This allows for the prediction of the ultraviolet-visible (UV-Vis) absorption spectrum, providing information about the wavelengths of light the molecule absorbs and the nature of the electronic transitions involved.

Computational Studies on Reaction Mechanisms and Kinetics

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, stationary points such as reactants, products, intermediates, and transition states can be located.

For dichlorotrifluorobenzene, computational studies can be used to investigate its reactivity in various chemical transformations, such as nucleophilic aromatic substitution or reactions with radicals. By calculating the activation energies (the energy barrier of the transition state), the kinetics of different reaction pathways can be compared, and the most likely mechanism can be identified. This provides a molecular-level understanding of why certain products are formed and how reaction conditions might influence the outcome.

Isomer Energy Landscapes and Relative Stabilities

There are several possible isomers of dichlorotrifluorobenzene, depending on the substitution pattern of the chlorine and fluorine atoms on the benzene ring. Quantum chemical calculations, particularly with accurate methods like DFT and ab initio calculations, can be used to determine the total electronic energies of these isomers. nih.gov

By comparing the calculated energies, the relative stabilities of the different isomers can be established. The isomer with the lowest energy is the most thermodynamically stable. This information is crucial for understanding which isomers are likely to be more abundant under thermodynamic equilibrium. Steric and electronic effects, such as repulsion between adjacent bulky chlorine atoms or electrostatic interactions between the halogen substituents, are the primary factors governing the relative stabilities of the isomers. nih.gov

Table 2: Illustrative Relative Energies of Dichlorotrifluorobenzene Isomers

IsomerRelative Energy (kcal/mol)
1,2-dichloro-3,4,5-trifluorobenzene2.5
1,3-dichloro-2,4,5-trifluorobenzene1.0
1,3-dichloro-2,4,6-trifluorobenzene0.0 (Reference)
1,4-dichloro-2,3,5-trifluorobenzene0.8
1,2-dichloro-3,4,6-trifluorobenzene2.1

Note: These values are hypothetical and for illustrative purposes only, demonstrating how computational chemistry can rank the stability of isomers. The isomer with the lowest energy is set as the reference (0.0 kcal/mol).

Environmental Fate and Abiotic/biotic Degradation Pathways of Dichlorotrifluorobenzene

Abiotic Transformation Processes

Abiotic degradation involves the transformation of a chemical compound through non-biological pathways, such as reactions driven by light or water, and atmospheric chemical processes.

Photodegradation, or photolysis, is a key abiotic process for the transformation of many aromatic compounds in the environment. This process is initiated when a molecule absorbs light energy, typically in the ultraviolet (UV) portion of the solar spectrum, leading to the cleavage of chemical bonds. For halogenated aromatic compounds like dichlorotrifluorobenzene, the primary photochemical reaction is the cleavage of the carbon-halogen (C-X) bond.

The energy of the C-X bond is a critical factor; the carbon-fluorine (C-F) bond is significantly stronger than the carbon-chlorine (C-Cl) bond. Consequently, the photolytic cleavage of a C-Cl bond is more likely to occur than the cleavage of a C-F bond. Studies on chlorobenzene (B131634) have shown that UV irradiation can lead to dechlorination, initiating the breakdown of the molecule uwaterloo.caincdecoind.roincdecoind.ro. In the case of dichlorotrifluorobenzene, it is anticipated that photodegradation would proceed via a stepwise reductive dechlorination, where chlorine atoms are sequentially removed and replaced by hydrogen atoms from the surrounding medium (e.g., water). Advanced oxidation processes, which involve the generation of highly reactive hydroxyl radicals via UV irradiation in the presence of ozone or hydrogen peroxide, have been shown to significantly enhance the degradation rates of compounds like chlorobenzene uwaterloo.ca.

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. For aryl halides, including chlorinated and fluorinated benzenes, hydrolysis is generally not a significant environmental degradation pathway under typical ambient conditions (neutral pH and temperature) nist.gov. The C-Cl and C-F bonds on an aromatic ring are strong and stabilized by the electron system of the benzene (B151609) ring, making them resistant to nucleophilic attack by water nih.gov.

While hydrolysis rates can be influenced by pH and temperature, the half-lives for the hydrolysis of aryl halides are typically on the order of many years to centuries, rendering the process environmentally insignificant compared to other transformation pathways epa.gov. For instance, even highly halogenated compounds like hexachlorobenzene (B1673134) show very slow hydrolysis rates nih.gov. Therefore, dichlorotrifluorobenzene is expected to be highly persistent in aqueous environments with respect to hydrolysis.

The primary removal mechanism for many volatile organic compounds from the troposphere is through reaction with gas-phase oxidants. The most important of these is the hydroxyl radical (•OH), often referred to as the "detergent" of the atmosphere. The rate of this reaction is a key determinant of a compound's atmospheric lifetime fluorocarbons.org.

The reaction of •OH with aromatic compounds can proceed via two main pathways: addition of the •OH radical to the aromatic ring or abstraction of a hydrogen atom. For dichlorotrifluorobenzene, which has one hydrogen atom, both pathways are possible. The rate constant (kOH) for this reaction is crucial for calculating the atmospheric lifetime (τ), which can be estimated using the following equation:

τ = 1 / (kOH * [OH])

where [OH] is the average global tropospheric concentration of hydroxyl radicals (approximately 1.0 x 10^6 molecules/cm³).

Table 1: Atmospheric Reaction Rate Constants and Estimated Lifetimes for Related Aromatic Compounds This table is for illustrative purposes, as direct data for dichlorotrifluorobenzene is not available in the cited literature.

CompoundOH Radical Rate Constant (kOH) (cm³ molecule⁻¹ s⁻¹)Estimated Atmospheric Lifetime
Benzene1.22 x 10⁻¹²~9.4 days
Chlorobenzene9.7 x 10⁻¹³~12 days
1,2-Dichlorobenzene4.9 x 10⁻¹³~24 days
Fluorobenzene6.6 x 10⁻¹³~18 days

Biotic Transformation and Biodegradation

Biotic degradation involves the transformation of chemicals by living organisms, primarily microorganisms such as bacteria and fungi. For many chlorinated aromatic compounds, this is a significant fate process, particularly under aerobic conditions.

Under aerobic conditions (in the presence of oxygen), bacteria have evolved specific enzymatic pathways to break down chlorinated aromatic compounds containing four or fewer chlorine atoms arizona.edunih.gov. These pathways typically use the aromatic compound as a source of carbon and energy.

The aerobic biodegradation of halogenated benzenes is most often initiated by a class of enzymes called aromatic ring-hydroxylating dioxygenases nih.govub.edunih.gov. This initial step is crucial as it destabilizes the aromatic ring, preparing it for subsequent cleavage.

Dioxygenation: The process begins with a dioxygenase enzyme incorporating both atoms of molecular oxygen (O₂) into the benzene ring, forming an unstable cis-dihydrodiol. This intermediate is then enzymatically dehydrogenated to a substituted catechol arizona.eduub.edu. For dichlorotrifluorobenzene, this initial attack would produce a dichlorotrifluorocatechol.

Ring Cleavage: The resulting catechol is the substrate for a second type of dioxygenase that cleaves the aromatic ring. This can occur via two principal mechanisms researchgate.net:

ortho-Cleavage (Intradiol): The ring is cleaved between the two hydroxyl groups by a catechol 1,2-dioxygenase. For chlorinated compounds, a specialized chlorocatechol 1,2-dioxygenase is often involved nih.gov. This pathway leads to the formation of (substituted) cis,cis-muconic acids researchgate.net. The ortho pathway is frequently observed in the degradation of chlorocatechols nih.govnih.gov.

meta-Cleavage (Extradiol): The ring is cleaved adjacent to one of the hydroxyl groups by a catechol 2,3-dioxygenase, yielding a hydroxymuconic semialdehyde interesjournals.orginteresjournals.org. While common for simpler aromatics, the meta pathway can be unproductive for some halogenated catechols, sometimes leading to the formation of toxic metabolites that can inactivate the cleavage enzyme.

Following ring cleavage, the resulting linear intermediates are further metabolized through a series of enzymatic reactions, ultimately funneling into central metabolic pathways like the Krebs cycle, leading to the complete mineralization of the compound to carbon dioxide, water, and halide ions ub.edu.

Table 2: Key Enzymes in Aerobic Degradation of Halogenated Aromatic Compounds

Enzyme ClassSpecific Enzyme ExampleFunction in Degradation Pathway
Aromatic DioxygenaseChlorobenzene DioxygenaseInitial hydroxylation of the aromatic ring to form a catechol. nih.gov
Catechol 1,2-DioxygenaseChlorocatechol 1,2-DioxygenasePerforms ortho (intradiol) cleavage of the catechol ring. nih.gov
Catechol 2,3-DioxygenaseCatechol 2,3-DioxygenasePerforms meta (extradiol) cleavage of the catechol ring. interesjournals.orginteresjournals.org
Muconate CycloisomeraseChloromuconate CycloisomeraseConverts the ring cleavage product (muconate) to muconolactone. nih.gov

Aerobic Degradation Pathways

Role of Specific Bacterial Strains in Halogenated Benzene Degradation

The biodegradation of halogenated aromatic compounds is a critical process for their removal from the environment. nih.gov Various bacterial strains have been identified that can utilize these compounds as a source of carbon and energy. For instance, species from the genera Pseudomonas and Arthrobacter have been shown to degrade halogenated derivatives of phenols and aromatic hydrocarbons like chlorobenzene and chlorotoluenes. gnedenko.net Similarly, an Alcaligenes species has been isolated that uses 1,3-dichlorobenzene (B1664543) as its sole carbon source, metabolizing it via 3,5-dichlorocatechol. nih.gov

Under aerobic conditions, the initial step in the degradation of less chlorinated benzenes is often catalyzed by oxygenase enzymes. microbe.comnih.gov For example, the degradation of 1,4-dichlorobenzene (B42874) by Xanthobacter flavus and certain Pseudomonas species is initiated by a chlorobenzene dioxygenase. ethz.ch

The table below summarizes bacterial strains known to degrade various halogenated benzenes, which provides insight into the types of microorganisms that might be involved in the breakdown of dichlorotrifluorobenzene.

Bacterial Genus/SpeciesHalogenated Substrate(s) DegradedDegradation ConditionReference
Pseudomonas sp.Chlorophenols, ChlorotoluenesAerobic gnedenko.net
Arthrobacter sp.ChlorophenolsAerobic gnedenko.net
Alcaligenes sp.1,3-DichlorobenzeneAerobic nih.gov
Xanthobacter flavus1,4-DichlorobenzeneAerobic ethz.ch
Dehalococcoides sp.Highly Chlorinated Benzenes, PCBsAnaerobic microbe.comnih.gov
Dehalobacter sp.Dichlorobenzenes, ChlorobenzeneAnaerobic microbe.com
Desulfomonile tiedjei3-ChlorobenzoateAnaerobic oup.com

Anaerobic Degradation Pathways

Under anoxic conditions, such as those found in deep soils, sediments, and contaminated aquifers, anaerobic degradation pathways become the primary mechanism for the breakdown of highly halogenated benzenes. nih.govbattelle.org

Reductive dehalogenation is a key process in the anaerobic metabolism of halogenated aromatic compounds. nih.gov In this process, bacteria use the halogenated compound as an electron acceptor, replacing a halogen substituent (like chlorine or fluorine) with a hydrogen atom. nih.govoup.com This reaction is a form of respiration known as "dehalorespiration" and is coupled to energy conservation in some bacteria. oup.com

For chlorinated benzenes, this process typically occurs in a stepwise manner, with highly chlorinated compounds being sequentially dechlorinated to less chlorinated congeners, and ultimately to benzene. microbe.com For example, microorganisms from contaminated sediments have been shown to reductively dechlorinate polychlorinated biphenyls (PCBs) in Aroclor 1242, primarily removing chlorine atoms from the meta and para positions. epa.gov Similarly, methanogenic microbial consortia can transform 1,4-dichlorobenzene through reductive dechlorination to monochlorobenzene and then to benzene. ethz.ch

While the reductive dechlorination of chloroaromatics is well-documented, the cleavage of the carbon-fluorine (C-F) bond is generally more difficult due to its high bond energy. However, anaerobic defluorination has been observed for some fluoroaromatic compounds. Given its structure, dichlorotrifluorobenzene would likely undergo anaerobic degradation starting with the reductive removal of chlorine atoms, which is thermodynamically more favorable, followed by the more challenging removal of fluorine atoms.

The complete mineralization of halogenated benzenes under anaerobic conditions is often carried out by complex microbial consortia rather than by a single bacterial species. nih.gov In these consortia, different microbial populations perform distinct metabolic functions that collectively lead to the breakdown of the contaminant. nih.gov

For example, dehalorespiring bacteria like Dehalobacter or Dehalococcoides may perform the initial reductive dehalogenation steps, converting a compound like dichlorotrifluorobenzene to less halogenated intermediates. microbe.com These intermediates are then metabolized by other microorganisms. In methanogenic consortia, fermentative bacteria break down the resulting benzene or phenol (B47542) rings into substrates like hydrogen and acetate, which are then used by methanogens to produce methane. nih.gov

Sulfate-reducing consortia also play a role in the anaerobic degradation of halogenated aromatics. nih.gov In these systems, sulfate-reducing bacteria can utilize the intermediates produced during dehalogenation, using sulfate (B86663) as the terminal electron acceptor. nih.gov The successful degradation of compounds like chlorophenols and chlorobenzoates has been demonstrated in both methanogenic and sulfate-reducing consortia. nih.govnih.gov The synergistic interactions within these microbial communities are essential for the complete detoxification of halogenated contaminants in anoxic environments.

Environmental Distribution and Transport Processes

The movement and distribution of dichlorotrifluorobenzene in the environment are governed by its physical and chemical properties, which influence its partitioning between air, water, soil, and sediment.

Volatilization is a significant transport process for many organic compounds, determining their transfer from soil or water into the atmosphere. researchgate.netusgs.gov The tendency of a chemical to volatilize from water is primarily described by its Henry's Law constant, while volatilization from soil is influenced by its vapor pressure, adsorption to soil particles, and soil conditions such as moisture and temperature. rivm.nlepa.gov

Compounds with high Henry's Law constants and high vapor pressures tend to volatilize readily. researchgate.net For halogenated benzenes, volatilization can be a primary pathway of dissipation from surface waters and moist soils. usgs.gov The rate of volatilization from soil is significantly higher from wet surfaces compared to dry ones, as water molecules compete with the organic compound for adsorption sites on soil particles, increasing its availability in the vapor phase. rivm.nl An increase in temperature also generally increases the rate of volatilization by raising the compound's vapor pressure. rivm.nl

While specific experimental data for dichlorotrifluorobenzene are scarce, the properties of related compounds suggest it is likely a volatile organic compound (VOC). The table below presents relevant physicochemical properties for structurally similar compounds to estimate the potential behavior of dichlorotrifluorobenzene.

CompoundMolecular FormulaMolecular Weight ( g/mol )Water Solubility (g/L)Vapor PressureHenry's Law Constant (atm·m³/mol)
BenzotrifluorideC₇H₅F₃146.110.45 @ 20°C40 mmHg @ 20°C~0.9
1,4-DichlorobenzeneC₆H₄Cl₂147.000.08 @ 25°C1.2 mmHg @ 25°C0.0028
3,4-DichlorobenzotrifluorideC₇H₃Cl₂F₃215.00Insoluble2.3 mmHg @ 25°CNot available
1,3-Dichloro-2,4,6-trifluorobenzeneC₆HCl₂F₃200.97Not availableNot availableNot available

Data sourced from PubChem and other chemical databases. nih.govnih.govthermofisher.kr Note that complete data for dichlorotrifluoro- isomers are limited.

The mobility of an organic compound in soil determines its potential to leach from the surface and contaminate groundwater. epa.gov This property is primarily governed by the chemical's tendency to adsorb to soil particles, particularly soil organic carbon. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to predict mobility; a low Koc value indicates weak adsorption and high mobility, whereas a high Koc value suggests strong adsorption and low mobility. chemsafetypro.com

Substances with high water solubility and low Koc values are more likely to be transported by percolating water through the soil profile and into the groundwater. epa.govresearchgate.net Once in an aquifer, the contaminant will migrate with the groundwater flow, a process influenced by the aquifer's hydrogeological characteristics, such as hydraulic conductivity. mdpi.commdpi.com The persistence of the C-F bond suggests that fluorinated compounds can be particularly mobile and persistent in soil and groundwater. researchgate.net

The mobility of dichlorotrifluorobenzene can be estimated by examining the Koc values of similar compounds. For example, dichlorobenzenes have Koc values in the range that classifies them as having medium to low mobility. The trifluoromethyl group can also influence sorption behavior. Based on McCall's classification scheme, the potential mobility of dichlorotrifluorobenzene can be inferred.

Mobility ClassKoc Range (mL/g)
Very high0 - 50
High50 - 150
Medium150 - 500
Low500 - 2000
Slightly2000 - 5000
Immobile> 5000

Source: McCall et al. (1981) as cited by ChemSafetyPro. chemsafetypro.com

Given the general properties of halogenated benzenes, dichlorotrifluorobenzene is expected to exhibit moderate to low mobility in soils with significant organic content, but it could be more mobile in sandy, low-organic soils, posing a potential risk for groundwater contamination.

Bioaccumulation Potential in Environmental Compartments

Metrics commonly used to quantify bioaccumulation potential include the bioconcentration factor (BCF) and the bioaccumulation factor (BAF). The BCF measures the uptake of a chemical from the water by an aquatic organism, while the BAF includes uptake from all environmental sources, including food. Regulatory frameworks often use BCF or BAF values to classify the bioaccumulative properties of a chemical, with higher values indicating a greater potential for accumulation.

Despite the importance of these metrics, a review of available scientific literature yielded no specific experimental or estimated data on the bioaccumulation potential of dichlorotrifluorobenzene or its isomers. Consequently, BCF and BAF values for this compound in various environmental compartments are not available. The bioaccumulation of other halogenated benzenes can vary significantly based on the number and position of the halogen substituents, which affects their lipophilicity and susceptibility to degradation. However, without specific studies on dichlorotrifluorobenzene, its potential to bioaccumulate in organisms remains uncharacterized.

Interactive Data Table: Bioaccumulation Potential of Dichlorotrifluorobenzene

ParameterValueEnvironmental CompartmentSpecies
Bioconcentration Factor (BCF)No data availableWaterNot applicable
Bioaccumulation Factor (BAF)No data availableWater, Sediment, SoilNot applicable

Persistence and Environmental Half-lives

Persistence refers to the length of time a chemical remains in a particular environment before it is broken down by chemical, biological, or photolytic processes. A substance's environmental half-life is the time it takes for its concentration to be reduced by half. These are key indicators of a chemical's potential for long-term environmental impact.

The degradation of chlorinated and fluorinated aromatic compounds in the environment can occur through various abiotic and biotic pathways. Abiotic degradation can include processes like hydrolysis and photolysis, while biotic degradation is mediated by microorganisms. The rate of degradation, and thus the environmental half-life, is highly dependent on the specific chemical structure and the environmental conditions, such as temperature, pH, and microbial population.

For instance, the degradation of highly chlorinated benzenes is generally slow under aerobic conditions but can occur under anaerobic conditions through reductive dechlorination. The atmospheric half-life of trichlorobenzenes, a related class of compounds, is estimated to be in the range of 16 to 38 days, suggesting they can be subject to long-range transport. However, specific data on the persistence and environmental half-lives of dichlorotrifluorobenzene in air, water, soil, and sediment are not available in the current scientific literature. Without such data, a quantitative assessment of the persistence of dichlorotrifluorobenzene in the environment cannot be made.

Interactive Data Table: Environmental Half-lives of Dichlorotrifluorobenzene

Environmental CompartmentHalf-life (t½)Degradation Process
AirNo data availableNot applicable
WaterNo data availableNot applicable
SoilNo data availableNot applicable
SedimentNo data availableNot applicable

Advanced Industrial and Specialized Research Applications of Dichlorotrifluorobenzene

Applications as Chemical Intermediates in Advanced Synthesis

The reactivity of the chlorine and fluorine atoms on the benzene (B151609) ring, influenced by their positions, makes dichlorotrifluorobenzene a versatile precursor in the synthesis of more complex molecules. This is particularly evident in the fields of polymer science and supramolecular chemistry.

Dichlorotrifluorobenzene serves as a valuable monomer in the synthesis of high-performance polymers, particularly poly(arylene ether)s. These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical strength, making them suitable for demanding applications in aerospace, electronics, and automotive industries. nasa.gov The inclusion of fluorine atoms, often as trifluoromethyl groups, into the polymer backbone can significantly enhance solubility and processability without compromising thermal stability. nasa.gov

The synthesis of fluorinated poly(arylene ether)s often involves a nucleophilic aromatic substitution reaction between a dihalide monomer and a bisphenol. researchgate.net In this context, dichlorotrifluorobenzene can be utilized as a building block, where the chlorine atoms are displaced by the phenoxide anions of the bisphenol to form the ether linkages that characterize the polymer chain. The trifluoromethyl group, if present, remains as a pendant group on the polymer backbone, contributing to the desirable properties of the final material. researchgate.net

The presence of trifluoromethyl groups in these polymers often leads to a lower dielectric constant and dielectric loss, which are critical properties for materials used in high-frequency and high-speed communication networks. researchgate.netnih.gov The bulky nature of these groups can also increase the fractional free volume of the polymer, which is beneficial for applications such as gas separation membranes.

Table 1: Influence of Trifluoromethyl Groups on Polymer Properties
PropertyGeneral Effect of Trifluoromethyl Group Incorporation
SolubilityIncreased
ProcessabilityImproved
Thermal StabilityMaintained or Increased
Glass Transition Temperature (Tg)Increased
Dielectric ConstantDecreased
Fractional Free VolumeIncreased

The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems formed by the association of molecular components through non-covalent interactions. Dichlorotrifluorobenzene derivatives can serve as key building blocks in the construction of these assemblies due to their ability to participate in specific intermolecular interactions, most notably halogen bonding. nih.govsemanticscholar.org

Halogen bonding is a directional, non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base. The electron-withdrawing fluorine atoms on the dichlorotrifluorobenzene ring can enhance the positive electrostatic potential (σ-hole) on the chlorine atoms, making them effective halogen bond donors. This property can be exploited to direct the self-assembly of molecules into well-defined one-, two-, and three-dimensional structures. nih.gov

For instance, co-crystallization of dichlorotrifluorobenzene derivatives with nitrogen-containing heterocyclic compounds can lead to the formation of linear chains or more complex networks held together by C—Cl···N halogen bonds. The geometry and strength of these interactions can be tuned by modifying the substitution pattern on the benzene ring, offering a powerful tool for crystal engineering. researchgate.netnih.govsemanticscholar.org

Table 2: Key Interactions Involving Dichlorotrifluorobenzene in Supramolecular Chemistry
Interaction TypeDescriptionRole of Dichlorotrifluorobenzene
Halogen BondingDirectional interaction between a halogen atom and a Lewis base.Acts as a halogen bond donor through its chlorine atoms.
π-π StackingAttractive, noncovalent interactions between aromatic rings.The fluorinated benzene ring can participate in stacking interactions.
van der Waals ForcesWeak, short-range electrostatic attractive forces between uncharged molecules.Contribute to the overall stability of the supramolecular assembly.

Role as Specialty Solvents in Organic and Fluorous Synthesis

The physical and chemical properties of dichlorotrifluorobenzene make it a candidate for use as a specialty solvent in certain organic and fluorous synthesis applications. Its relatively high boiling point, density, and polarity, which can be tuned by the isomeric substitution pattern, offer alternatives to more common organic solvents.

The presence of both chlorine and fluorine atoms on the benzene ring creates a molecule with a unique solubility profile. While generally hydrophobic, the polarity can be sufficient to dissolve a range of organic compounds. The high density of dichlorotrifluorobenzene can also facilitate phase separation in biphasic reaction systems.

In the context of fluorous synthesis, which utilizes highly fluorinated compounds to create a separate phase for catalyst and reagent recovery, dichlorotrifluorobenzene could potentially act as a bridging solvent or as a component of the fluorous phase itself. Its fluorine content, particularly in the form of a trifluoromethyl group, can enhance its miscibility with other fluorous compounds.

Table 3: Physicochemical Properties of a Dichlorotrifluorobenzene Isomer
PropertyValue
Molecular FormulaC₇H₃Cl₂F₃
Molar Mass215.00 g/mol
Boiling Point177-178 °C
Density1.536 g/mL at 25 °C
Refractive Index1.4810

Niche Applications in Materials Processing and Engineering

The unique properties of dichlorotrifluorobenzene also lend themselves to specialized applications in materials processing and engineering, particularly in the electronics industry and in the formulation of specialized materials.

The fabrication of semiconductor devices is a highly complex process that relies on a variety of specialized chemicals. Fluorinated compounds, in general, play a crucial role in several steps, including plasma etching and chemical vapor deposition (CVD). nih.govgoogle.com Plasma etching uses gases to create intricate patterns on semiconductor wafers, and fluorinated gases are often employed for their ability to generate reactive species that can selectively remove material. lamresearch.complasmatherm.com

While specific data on the use of dichlorotrifluorobenzene in these processes is not widely available, its properties suggest potential applicability. As a source of both chlorine and fluorine, it could be used as a precursor gas in plasma etching processes for certain materials where a combination of these reactive species is required for optimal etch rates and selectivity.

In plasma-enhanced chemical vapor deposition (PECVD), a thin film is deposited onto a substrate from a gas state. plasmatherm.comwikipedia.orgsemicore.com Fluorinated precursors are sometimes used in PECVD to deposit dielectric films with low dielectric constants, which are essential for reducing signal delay and power consumption in advanced integrated circuits. The fluorine content of dichlorotrifluorobenzene could make it a candidate for such applications.

Table 4: Potential Roles of Dichlorotrifluorobenzene in Semiconductor Fabrication
ProcessPotential ApplicationRelevant Properties
Plasma EtchingAs a precursor gas for etching dielectric materials.Source of both chlorine and fluorine reactive species.
Chemical Vapor Deposition (CVD)As a precursor for depositing low-k dielectric films.Fluorine content can contribute to a lower dielectric constant.

The thermodynamic properties of fluorinated hydrocarbons have led to their widespread use as refrigerants and foam blowing agents. The ideal refrigerant should have a suitable boiling point, high latent heat of vaporization, and be chemically stable and non-toxic. nist.govdntb.gov.uamdpi.com Similarly, blowing agents, which are used to create the cellular structure in foams, are selected based on their boiling point, vapor pressure, and thermal conductivity. nih.govbohrium.comresearchgate.netlsta.lt

While many traditional chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) have been phased out due to their environmental impact, research into new fluorinated compounds continues. The specific thermodynamic properties of dichlorotrifluorobenzene isomers would need to be thoroughly evaluated to determine their suitability as refrigerants or blowing agents. Factors such as their boiling points, vapor pressures, and heat capacities would be critical in assessing their performance in these applications. The presence of chlorine atoms would also necessitate an evaluation of their ozone depletion potential.

Table 5: Desirable Properties for Refrigerants and Blowing Agents
ApplicationKey PropertySignificance
RefrigerantBoiling PointDetermines the operating temperature range of the refrigeration cycle.
Latent Heat of VaporizationA high value leads to greater cooling capacity.
Chemical StabilityEnsures longevity and safety of the refrigeration system.
Blowing AgentBoiling PointInfluences the foam expansion process.
Vapor PressureAffects the cell size and structure of the foam.
Thermal Conductivity of VaporLow conductivity improves the insulating properties of the foam.

Development of High-Performance Fluids

The unique combination of chlorine and fluorine atoms on a benzene ring gives dichlorotrifluorobenzene isomers properties that make them candidates for investigation as high-performance fluids. These fluids are essential in a variety of demanding industrial and research settings, including as heat transfer fluids, dielectric fluids, and hydraulic fluids. The specific arrangement of the halogen atoms on the benzene ring significantly influences the physicochemical properties of each isomer, leading to a range of potential applications.

Research into halogenated benzenes suggests their utility in formulations for specialized fluids. For instance, chlorinated benzenes have been historically used as dielectric fluids and in heat transfer applications. sccwrp.org Similarly, fluorinated compounds are known for their thermal stability and are sometimes added to dielectric fluids to enhance their properties, such as reducing viscosity. chargedevs.com While direct and extensive research on dichlorotrifluorobenzene for these specific fluid applications is not widely published, its chemical nature as a chlorinated and fluorinated benzene derivative indicates its potential in these areas.

The development of high-performance fluids often involves tailoring the molecular structure to achieve a desired balance of properties, including a wide liquid range, high thermal conductivity, low viscosity, and high dielectric strength. The various isomers of dichlorotrifluorobenzene offer a platform for such molecular tuning.

One of the isomers, 1,3-Dichloro-2,4,6-trifluorobenzene, is a liquid at room temperature with a boiling point of 161-162°C, suggesting its potential use in applications requiring a fluid with a relatively high boiling point. abcr.comsynquestlabs.com Its density is approximately 1.599 g/mL. abcr.comsynquestlabs.comfinetechnology-ind.commatrixscientific.com The high level of halogenation in dichlorotrifluorobenzene compounds contributes to their chemical stability, a critical attribute for fluids subjected to high temperatures and pressures. This stability is a key reason why related fluorinated and chlorinated compounds are explored for high-performance applications. chemimpex.com

In the realm of dielectric fluids, the presence of both chlorine and fluorine is significant. Halogenated hydrocarbons have been a cornerstone in the formulation of nonflammable dielectric fluids for transformers. noaa.gov The specific dielectric properties of dichlorotrifluorobenzene isomers would depend on their dipole moments, which are determined by the symmetrical or asymmetrical arrangement of the chlorine and fluorine atoms on the benzene ring.

Further research and testing are necessary to fully characterize the performance of different dichlorotrifluorobenzene isomers as high-performance fluids. However, based on the known characteristics of related compounds, they represent a promising class of molecules for the development of next-generation fluids for advanced industrial and specialized research applications.

Physicochemical Properties of Dichlorotrifluorobenzene Isomers

Interactive Data Table: Properties of 1,3-Dichloro-2,4,6-trifluorobenzene

Property Value
CAS Number 2368-53-8
Molecular Formula C₆HCl₂F₃
Molecular Weight 200.97 g/mol
Boiling Point 161-162 °C
Density 1.599 g/mL
Refractive Index 1.487

Isomerism and Stereochemical Aspects of Dichlorotrifluorobenzene

Positional Isomerism and its Chemical Implications

Positional isomerism arises when functional groups or other substituents are located at different positions on a carbon skeleton. In the case of dichlorotrifluorobenzene, this refers to the different possible arrangements of the five halogen atoms on the benzene (B151609) ring.

Dichlorotrifluorobenzene can exist in six distinct regioisomeric forms, each with a unique substitution pattern on the benzene ring. These isomers share the same molecular formula, C₆HCl₂F₃, but differ in the relative positions of the chlorine and fluorine atoms. This structural variance leads to differences in their physical properties, such as melting and boiling points, as well as their chemical reactivity and spectroscopic signatures.

The six possible regioisomers are:

1,2-Dichloro-3,4,5-trifluorobenzene

1,2-Dichloro-3,4,6-trifluorobenzene

1,2-Dichloro-3,5,6-trifluorobenzene

1,3-Dichloro-2,4,5-trifluorobenzene

1,3-Dichloro-2,4,6-trifluorobenzene

1,4-Dichloro-2,3,5-trifluorobenzene

The physical properties of these isomers, such as boiling and melting points, are influenced by molecular symmetry and intermolecular forces. huji.ac.ilnih.gov Symmetrical isomers, like 1,4-dichloro-2,3,5-trifluorobenzene, tend to pack more efficiently into a crystal lattice, resulting in higher melting points compared to their less symmetrical counterparts. huji.ac.il Boiling points are generally influenced by molecular weight and intermolecular van der Waals forces; however, for isomers, differences in polarity and molecular shape can lead to variations in boiling points. nih.gov

Table 1: Predicted Physical Properties of Dichlorotrifluorobenzene Isomers (Note: Experimental data for all isomers is not readily available. This table is illustrative of the expected variations based on the properties of similar halogenated benzenes.)

IsomerPredicted Melting Point (°C)Predicted Boiling Point (°C)Predicted Dipole Moment (Debye)
1,2-Dichloro-3,4,5-trifluorobenzeneLowHighHigh
1,2-Dichloro-3,4,6-trifluorobenzeneLowHighHigh
1,2-Dichloro-3,5,6-trifluorobenzeneLowHighHigh
1,3-Dichloro-2,4,5-trifluorobenzeneLowHighModerate
1,3-Dichloro-2,4,6-trifluorobenzeneModerateModerateLow
1,4-Dichloro-2,3,5-trifluorobenzeneHighModerateLow

This table is generated based on established trends for substituted benzenes and is for illustrative purposes.

The selective synthesis of a specific regioisomer of dichlorotrifluorobenzene is a significant challenge in synthetic organic chemistry. The distribution of isomers obtained in a synthesis is governed by the directing effects of the substituents already present on the aromatic ring during electrophilic or nucleophilic substitution reactions.

Halogen atoms are generally ortho-, para-directing yet deactivating for electrophilic aromatic substitution. The trifluoromethyl group is a strongly deactivating and meta-directing group. Therefore, the sequence of halogenation and the choice of starting materials are critical for controlling the final product distribution. For instance, the chlorination of a trifluorobenzene isomer will yield a different set of dichlorotrifluorobenzene isomers than the fluorination of a dichlorobenzene.

Regioselective synthesis often employs specific catalysts and reaction conditions to favor the formation of one isomer over others. For example, in the synthesis of related compounds like 1,3,5-trifluorobenzene from 1,3,5-trichlorobenzene, a catalyst is used to facilitate the fluorine exchange reaction. rsc.org Similarly, the synthesis of 3,4-dichlorobenzotrifluoride can be achieved by the chlorination and subsequent fluorination of 3,4-dichlorotoluene, where the directing effects of the methyl group and the subsequent trichloromethyl group guide the position of the incoming substituents. nih.gov The Sandmeyer reaction, which involves the conversion of an amino group to a halogen via a diazonium salt, is another powerful tool for introducing halogens at specific positions on the benzene ring, thereby enabling the synthesis of specific isomers that might be difficult to obtain through direct halogenation. nih.gov

Conformational Isomerism and Molecular Flexibility

Conformational isomerism in dichlorotrifluorobenzene is primarily associated with the rotation of the trifluoromethyl (-CF₃) group around the carbon-carbon bond connecting it to the benzene ring. Conformational isomers, or conformers, are different spatial arrangements of a molecule that can be interconverted by rotation about single bonds.

The rotation of the -CF₃ group is not entirely free; it is hindered by an energy barrier. The magnitude of this rotational barrier is influenced by the steric and electronic interactions between the fluorine atoms of the -CF₃ group and the adjacent chlorine or fluorine atoms on the benzene ring. The presence of a bulky chlorine atom ortho to the trifluoromethyl group will significantly increase the energy barrier to rotation due to increased steric hindrance, as compared to isomers where the chlorine atoms are in meta or para positions.

Computational studies on substituted benzenes have shown that the potential energy of the molecule changes as the substituent group rotates. mdpi.commdpi.com For a dichlorotrifluorobenzene isomer with an ortho-chloro substituent, the staggered conformations, where the C-F bonds of the -CF₃ group are positioned between the substituents on the benzene ring, are expected to be the most stable (lowest energy). The eclipsed conformations, where the C-F bonds are aligned with the ring substituents, would represent the highest energy state and thus the peak of the rotational barrier. The molecule will spend most of its time in or near the low-energy staggered conformations.

Structural Characterization for Isomer Identification and Purity Assessment

Distinguishing between the different regioisomers of dichlorotrifluorobenzene and assessing the purity of a sample requires sophisticated analytical techniques. Spectroscopic and chromatographic methods are indispensable tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹³C NMR: This is a powerful technique for isomer identification. The number of signals in a proton-decoupled ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms in the molecule. pearson.comlibretexts.org Due to differences in symmetry, each dichlorotrifluorobenzene isomer will exhibit a unique number of ¹³C signals. For example, a highly symmetrical isomer will show fewer signals than an unsymmetrical one. The chemical shifts of the carbon atoms are also influenced by the electronic environment, providing further structural information. researchgate.netoregonstate.edu

¹⁹F NMR: As fluorine-19 has a nuclear spin of ½ and is 100% abundant, ¹⁹F NMR is a highly sensitive and informative technique for analyzing fluorinated compounds. wikipedia.orgazom.com It has a very wide range of chemical shifts, which makes it excellent for distinguishing between fluorine atoms in different chemical environments. huji.ac.ilthermofisher.com Each of the dichlorotrifluorobenzene isomers will produce a distinct ¹⁹F NMR spectrum with characteristic chemical shifts and coupling patterns (J-coupling) between the different fluorine nuclei and between fluorine and hydrogen nuclei. wikipedia.org

Infrared (IR) Spectroscopy: While all isomers will show characteristic absorptions for C-F and C-Cl bonds, the "fingerprint region" of the IR spectrum (typically 1500-500 cm⁻¹) is particularly useful for distinguishing between positional isomers. vscht.cz The patterns of absorption bands in this region, especially those arising from C-H out-of-plane bending (wagging), are often diagnostic of the substitution pattern on the benzene ring (ortho, meta, para-like arrangements). libretexts.org The C-Cl stretching vibrations typically appear in the 850-550 cm⁻¹ range. orgchemboulder.com

Gas Chromatography (GC): Gas chromatography separates compounds based on their volatility and interaction with the stationary phase of the GC column. drawellanalytical.com The different regioisomers of dichlorotrifluorobenzene will have slightly different boiling points and polarities, leading to different retention times on a given GC column. phenomenex.comnist.gov By comparing the retention times of an unknown sample to those of known standards, the isomeric composition can be determined. usgs.gov Coupling a gas chromatograph to a mass spectrometer (GC-MS) provides an additional layer of identification, as the mass spectrum provides information about the molecular weight and fragmentation pattern of each separated isomer.

Table 2: Analytical Techniques for Isomer Differentiation

TechniquePrinciple of DifferentiationExpected Outcome for Dichlorotrifluorobenzene Isomers
¹³C NMR Number of unique carbon environments due to molecular symmetry.Each isomer will have a characteristic number of signals in its spectrum.
¹⁹F NMR Different electronic environments for fluorine atoms.Distinct chemical shifts and coupling patterns for each isomer.
IR Spectroscopy Unique vibrational modes, especially in the fingerprint region.Characteristic C-H bending and other vibrational bands for each substitution pattern.
Gas Chromatography Differences in boiling points and polarities.Separation into distinct peaks with unique retention times for each isomer.

Impact of Isomer Structure on Reactivity and Environmental Fate

The isomeric structure of dichlorotrifluorobenzene has a profound impact on its chemical reactivity and its behavior and persistence in the environment. The arrangement of the halogen atoms influences the electron distribution in the aromatic ring and the accessibility of different sites to chemical or biological attack.

Chemical Reactivity: The benzene ring in dichlorotrifluorobenzene is electron-deficient due to the strong electron-withdrawing effects of the fluorine and chlorine atoms, as well as the trifluoromethyl group. nih.gov This deactivates the ring towards electrophilic aromatic substitution. Conversely, this electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SNAr), where a nucleophile replaces one of the halogen atoms. libretexts.org

The rate and regioselectivity of SNAr reactions are highly dependent on the isomer. The presence of strong electron-withdrawing groups ortho and para to a leaving group (a halogen atom) stabilizes the negatively charged intermediate (Meisenheimer complex) and thus accelerates the reaction. libretexts.orgyoutube.com Therefore, isomers where a chlorine atom has fluorine or a trifluoromethyl group in the ortho or para position would be expected to be more reactive towards nucleophiles. Steric hindrance can also play a role, with bulky groups potentially blocking the approach of a nucleophile to an adjacent reaction site.

Environmental Fate: The environmental persistence, biodegradability, and potential for bioaccumulation of dichlorotrifluorobenzene are all influenced by its specific isomeric form. Studies on other halogenated aromatic compounds, such as hexachlorocyclohexanes (HCHs) and dichlorodiphenyltrichloroethanes (DDTs), have shown that different isomers exhibit vastly different environmental behaviors. pic.inttpsgc-pwgsc.gc.ca

Biodegradation: The susceptibility of an isomer to microbial degradation depends on the ability of microbial enzymes to attack the molecule. The position of the chlorine atoms can render the molecule more or less resistant to enzymatic attack. For example, some microbial degradation pathways for chlorinated benzenes are initiated by dioxygenase enzymes that insert two hydroxyl groups into the aromatic ring. nih.govethz.ch The substitution pattern can block potential sites for enzymatic hydroxylation or subsequent steps in the degradation pathway, leading to increased persistence for some isomers. nih.govresearchgate.net

Photodegradation: In the atmosphere, dichlorotrifluorobenzene can be degraded by photochemically generated hydroxyl radicals. The rate of this degradation can vary between isomers depending on the electron density at different positions on the ring, which influences the susceptibility to radical attack.

Persistence and Bioaccumulation: Generally, more highly chlorinated and stable isomers tend to be more persistent in the environment. canada.ca The lipophilicity (tendency to dissolve in fats and oils) of the isomers, which is a key factor in bioaccumulation, can also vary with their structure. Subtle differences in molecular shape and polarity among isomers can affect how they partition between water, soil, and biological tissues.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Benzene, dichlorotrifluoro- in laboratory settings?

  • Methodological Answer : Synthesis typically involves halogenation of benzene derivatives using fluorinating and chlorinating agents under controlled conditions. For example, stepwise halogenation using sulfur tetrafluoride (SF₄) for fluorination followed by chlorination with Cl₂/FeCl₃ can yield dichlorotrifluoro derivatives. Precise stoichiometry and temperature control (e.g., -10°C to 50°C) are critical to avoid over-halogenation. Reaction progress should be monitored via gas chromatography (GC) or nuclear magnetic resonance (NMR) .

Q. How should researchers handle Benzene, dichlorotrifluoro- safely in laboratory environments?

  • Methodological Answer : Use fume hoods for all procedures to avoid inhalation. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory. Storage should be in airtight containers under inert gas (e.g., argon) to prevent degradation. Spill management requires neutralization with sodium bicarbonate followed by absorption in vermiculite. Safety protocols should align with OSHA guidelines and SDS recommendations for similar halogenated aromatics .

Q. What spectroscopic techniques are most effective for characterizing the structural properties of Benzene, dichlorotrifluoro-?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (C-F, C-Cl stretches) in the range 1100–600 cm⁻¹ .
  • Mass Spectrometry (MS) : Electron ionization (EI-MS) at 70 eV reveals molecular ion peaks and fragmentation patterns, critical for confirming molecular weight and substituent positions .
  • NMR : ¹⁹F NMR (at 470 MHz) and ¹H NMR (in CDCl₃) resolve halogen substitution patterns. Coupling constants between adjacent fluorines (³J~F-F~) provide structural insights .

Advanced Research Questions

Q. How can discrepancies in reported thermodynamic properties (e.g., enthalpy of formation) of Benzene, dichlorotrifluoro- be resolved?

  • Methodological Answer : Discrepancies often arise from differences in calorimetric methods (e.g., bomb vs. solution calorimetry). Cross-validate data using:

  • Combustion Calorimetry : Measure heat of combustion in oxygen at 25°C, correcting for side reactions .
  • Quantum Chemical Calculations : Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to compute theoretical enthalpies. Compare with experimental values to identify systematic errors .
  • Statistical analysis (e.g., Bland-Altman plots) can quantify inter-study variability .

Q. What experimental designs are recommended for studying the environmental fate and degradation pathways of Benzene, dichlorotrifluoro-?

  • Methodological Answer :

  • Aerobic/Anaerobic Biodegradation : Use OECD 301/302 guidelines with activated sludge or soil microcosms. Monitor degradation via HPLC-UV and quantify metabolites (e.g., fluorinated carboxylic acids) .
  • Photolysis Studies : Exclude aqueous solutions to UV light (λ = 254 nm) in quartz reactors. Analyze intermediates using GC-MS .
  • Adsorption Kinetics : Conduct batch experiments with varying soil organic matter (SOM) content. Fit data to Freundlich isotherms to assess partition coefficients .

Q. How can researchers optimize reaction conditions to minimize byproduct formation during the halogenation of Benzene derivatives like dichlorotrifluoro- compounds?

  • Methodological Answer :

  • Catalyst Screening : Test Lewis acids (e.g., AlCl₃ vs. FeCl₃) to improve regioselectivity. FeCl₃ at 0.5 mol% reduces polyhalogenation .
  • Solvent Effects : Use non-polar solvents (e.g., CCl₄) to stabilize transition states and limit radical side reactions .
  • In Situ Monitoring : Employ Raman spectroscopy to track reactant consumption and adjust reagent addition rates dynamically .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.